molecular formula C12H17BF2O3 B12821260 (3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid

(3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid

Cat. No.: B12821260
M. Wt: 258.07 g/mol
InChI Key: QNGYKWWLIACAJO-UHFFFAOYSA-N
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Description

(3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. The precursor can be synthesized through various methods, including the reaction of 3,6-difluoro-2-(hexyloxy)phenyl halide with a boron-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Difluoro-2-(hexyloxy)phenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both fluorine and hexyloxy groups can provide unique electronic and steric properties, making it a valuable reagent in various synthetic applications .

Properties

Molecular Formula

C12H17BF2O3

Molecular Weight

258.07 g/mol

IUPAC Name

(3,6-difluoro-2-hexoxyphenyl)boronic acid

InChI

InChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-12-10(15)7-6-9(14)11(12)13(16)17/h6-7,16-17H,2-5,8H2,1H3

InChI Key

QNGYKWWLIACAJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1OCCCCCC)F)F)(O)O

Origin of Product

United States

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